
(S)-4-Isobutyltetrahydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Isobutyltetrahydrofuran-2-one, also known as IBTF, is a chiral molecule that has gained significant attention in the scientific community due to its unique properties. IBTF is a versatile compound that can be synthesized using various methods and has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of (S)-4-Isobutyltetrahydrofuran-2-one is not fully understood, but it is believed to interact with chiral molecules through weak intermolecular interactions, such as hydrogen bonding and van der Waals forces. This compound has been shown to be an effective chiral solvent for a variety of chiral molecules, including amino acids and peptides.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound is non-toxic and has low volatility, making it safe for use in scientific research. This compound has also been shown to have low environmental impact, making it an attractive alternative to other chiral solvents.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-4-Isobutyltetrahydrofuran-2-one has several advantages for use in lab experiments, including its high enantiomeric purity, low toxicity, and low volatility. However, this compound is relatively expensive compared to other chiral solvents, which can be a limitation for some research projects.
Orientations Futures
There are several future directions for research on (S)-4-Isobutyltetrahydrofuran-2-one, including its use in the synthesis of new pharmaceuticals and natural products, its application in asymmetric catalysis, and its potential as a chiral solvent for other chiral molecules. Further research is also needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Conclusion
This compound is a unique chiral molecule that has a wide range of applications in scientific research. Its high enantiomeric purity, low toxicity, and low volatility make it an attractive alternative to other chiral solvents. Further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of new pharmaceuticals and natural products.
Méthodes De Synthèse
(S)-4-Isobutyltetrahydrofuran-2-one can be synthesized using a variety of methods, including the reduction of 4-isobutyryl-1,3-dioxolan-2-one and the hydrogenation of 4-isobutyryl-2,3-dihydrofuran-2-one. The most common method for synthesizing this compound is through the reduction of 4-isobutyryl-1,3-dioxolan-2-one using sodium borohydride. This method produces this compound with high enantiomeric purity, making it ideal for scientific research.
Applications De Recherche Scientifique
(S)-4-Isobutyltetrahydrofuran-2-one has a wide range of applications in scientific research, including its use as a chiral solvent for NMR spectroscopy, as a chiral auxiliary in asymmetric synthesis, and as a chiral ligand in asymmetric catalysis. This compound has also been used in the synthesis of natural products and pharmaceuticals, such as the anti-cancer drug taxol.
Propriétés
IUPAC Name |
(4S)-4-(2-methylpropyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)3-7-4-8(9)10-5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBPFNXEZIMLCB-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


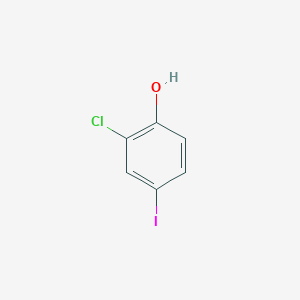
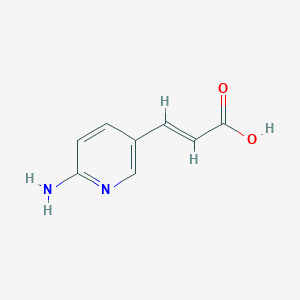

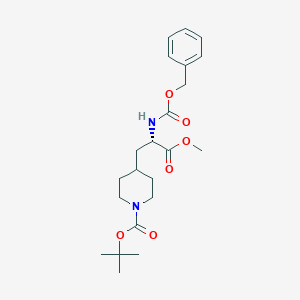

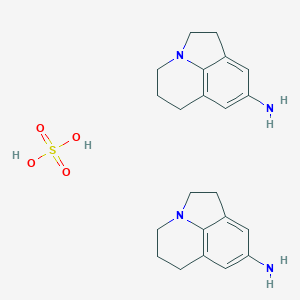
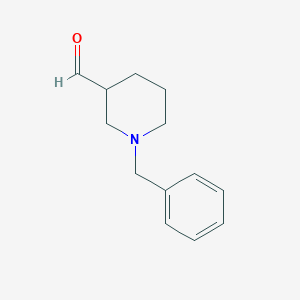
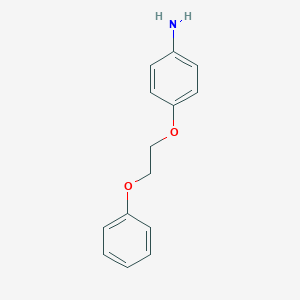
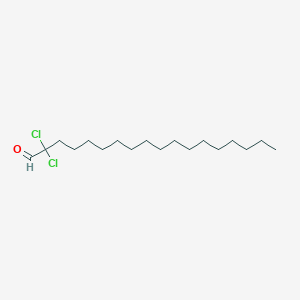
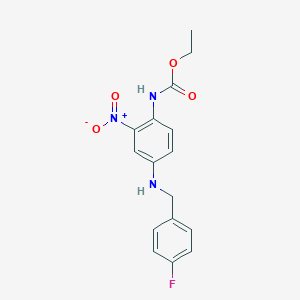

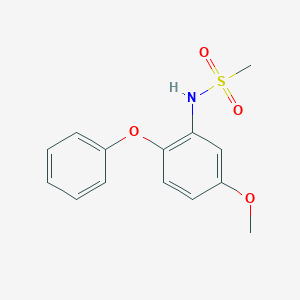
![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)